

1H and 13C NMR spectral assignments for 1,3,5-Cyclooctatriene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Cyclooctatriene**

Cat. No.: **B161208**

[Get Quote](#)

An In-depth Technical Guide to the **1H** and **13C** NMR Spectral Assignments for **1,3,5-Cyclooctatriene**

This guide provides a comprehensive overview of the **1H** and **13C** Nuclear Magnetic Resonance (NMR) spectral assignments for **1,3,5-cyclooctatriene**. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis. This document summarizes key spectral data, details the experimental protocol for the synthesis and purification of **1,3,5-cyclooctatriene**, and presents a visualization of the molecule's structure.

Introduction

1,3,5-Cyclooctatriene (C_8H_{10}) is a cyclic polyolefin of significant interest in organic chemistry due to its unique structural and electronic properties. It exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. Accurate assignment of its **1H** and **13C** NMR spectra is crucial for its characterization and for understanding its reactivity and conformational dynamics.

¹H and ¹³C NMR Spectral Data

The NMR spectra of **1,3,5-cyclooctatriene** were recorded in deuterated chloroform ($CDCl_3$) on a 500 MHz spectrometer for **1H** NMR and a 125 MHz spectrometer for **13C** NMR. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

The proton NMR spectrum of **1,3,5-cyclooctatriene** is characterized by two main signals corresponding to the olefinic and allylic protons.

Protons	Chemical Shift (δ)	Multiplicity	Integration
Allylic (4H)	2.43 ppm	singlet	4H
Olefinic (6H)	5.50–6.00 ppm	multiplet	6H

Table 1: ^1H NMR spectral data for **1,3,5-cyclooctatriene** in CDCl_3 .[\[1\]](#)

^{13}C NMR Spectral Data

The carbon NMR spectrum shows four distinct signals, indicating the presence of four unique carbon environments in the molecule.

Carbon	Chemical Shift (δ)
C_a	28.0 ppm
C_e	125.9 ppm
C_o	126.7 ppm
C_i	135.5 ppm

Table 2: ^{13}C NMR spectral data for **1,3,5-cyclooctatriene** in CDCl_3 .[\[1\]](#)

Experimental Protocol: Synthesis of 1,3,5-Cyclooctatriene

The following two-step procedure describes the synthesis of **1,3,5-cyclooctatriene** from commercially available 1,5-cyclooctadiene.[\[1\]](#)

Step 1: Allylic Bromination of 1,5-Cyclooctadiene

- A solution of 1,5-cyclooctadiene (108 g, 1.00 mol) in 1 L of carbon tetrachloride is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

- The solution is heated to reflux, and N-bromosuccinimide (NBS) (178 g, 1.00 mol) is added in five portions at 15-minute intervals.
- The reaction mixture is refluxed for an additional 2 hours after the final addition of NBS.
- After cooling to room temperature, the succinimide is removed by filtration and washed with a small amount of carbon tetrachloride.
- The solvent is removed from the filtrate by rotary evaporation, yielding a mixture of bromocyclooctadienes as a pale yellow oil.

Step 2: Dehydربromination to 1,3,5-Cyclooctatriene

- A mixture of lithium carbonate (111 g, 1.50 mol) and lithium chloride (63.5 g, 1.50 mol) in 1 L of dry N,N-dimethylformamide (DMF) is placed in a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
- The crude bromocyclooctadiene mixture (187 g, 1.00 mol) is added dropwise to the stirred suspension over 30 minutes.
- The reaction mixture is heated at 100°C for 5 hours.
- After cooling, the mixture is poured into 1 L of ice water and extracted with three 300-mL portions of ether.
- The combined ether extracts are washed with three 500-mL portions of water and dried over anhydrous magnesium sulfate.
- The ether is removed by distillation at atmospheric pressure.
- The residue is distilled under reduced pressure to afford **1,3,5-cyclooctatriene** as a colorless oil.

Molecular Structure and NMR Assignments

The structure of **1,3,5-cyclooctatriene** and the assignment of its NMR signals are visualized in the following diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1H and 13C NMR spectral assignments for 1,3,5-Cyclooctatriene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161208#1h-and-13c-nmr-spectral-assignments-for-1-3-5-cyclooctatriene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com